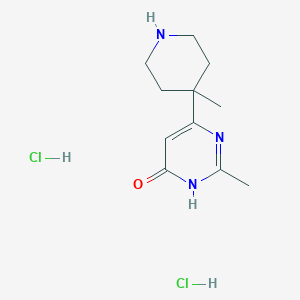

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYUORCBUNUVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

The foundational step involves constructing the pyrimidine ring, often via condensation reactions involving suitable precursors:

Condensation of thiophene esters with isonicotinonitrile : This method, as described in one study, involves HCl-catalyzed condensation to produce pyrimidinone intermediates, which are then chlorinated using Vilsmeier reagents to yield 4-chloro pyrimidines (Method A).

Reduction and oxidation steps : Reduction of ester groups with sodium borohydride followed by oxidation with Dess–Martin periodinane yields aldehyde intermediates, which are crucial for subsequent functionalization.

Chlorination of pyrimidinone intermediates : Chlorination using reagents like Vilsmeier provides the key 4-chloro pyrimidine intermediates necessary for further nucleophilic substitution.

Functionalization of the Pyrimidine Ring

The key to synthesizing the target compound involves introducing the 4-methylpiperidin-4-yl group at the 6-position of the pyrimidine:

Nucleophilic substitution reactions : The 4-chloro pyrimidine intermediate undergoes nucleophilic substitution with amine derivatives, such as methylpiperidine, under reflux conditions in ethanol or other suitable solvents. This step is facilitated by bases like potassium carbonate or sodium triacetoxyborohydride.

Reductive amination : For attaching the methylpiperidin-4-yl moiety, reductive amination reactions are employed, involving aldehyde intermediates and amines, with reducing agents such as sodium triacetoxyborohydride or hydrazine hydrate.

Introduction of the Hydroxyl Group at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring is typically introduced via:

Hydrolysis or oxidation of suitable precursors : Starting from pyrimidine derivatives bearing protected hydroxyl groups, deprotection or oxidation steps are used to reveal the hydroxyl functionality.

Direct hydroxylation : In some synthesis routes, hydroxylation of the pyrimidine ring is achieved through electrophilic substitution or via oxidation of methyl groups attached to the ring, employing reagents like hydrogen peroxide or other oxidants.

Final Formation of the Dihydrochloride Salt

The last step involves converting the free base into its dihydrochloride salt:

- Protonation with hydrochloric acid : The free base is treated with HCl in an appropriate solvent (e.g., dioxane or ethanol), leading to salt formation. This step ensures compound stability and enhances solubility for pharmaceutical applications.

Summary of Key Reaction Conditions and Yields

Research Findings and Data Tables

Research studies have demonstrated that the synthesis of pyrimidine derivatives, including the target compound, benefits from:

- One- or two-step reactions for core synthesis, reducing complexity.

- High-yield chlorination and substitution steps for efficient functionalization.

- Use of mild reaction conditions to preserve sensitive groups.

Notes on Methodology and Optimization

- Choice of reagents : Using Vilsmeier reagent for chlorination ensures high selectivity and yield.

- Reaction temperature : Reflux conditions (around 80–130°C) are optimal for substitution reactions.

- Purification : Silica gel chromatography and recrystallization are standard for obtaining pure intermediates and final compounds.

- Yield optimization : Reaction times and reagent equivalents are critical for maximizing yields, especially in substitution and hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders or cancer.

Biological Studies: The compound can be used to study the effects of pyrimidine derivatives on cellular processes and pathways.

Chemical Biology: It can be employed as a tool compound to probe the function of specific proteins or enzymes in biological systems.

Industrial Applications: The compound might find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, potentially interfering with DNA or RNA processes, while the piperidine moiety might interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is highlighted through comparisons with related pyrimidine and piperidine derivatives. Below is a detailed analysis:

Table 1: Key Comparisons with Structurally Related Compounds

Structural and Functional Insights

Backbone Variations: The pyrimidine backbone in the target compound (vs. Substituent Effects:

- The 4-methylpiperidin-4-yl group introduces steric bulk and basicity, influencing pharmacokinetic properties like absorption and metabolism.

- In contrast, the piperidin-4-yloxy group (CAS 380610-68-4) adds an ether linkage, increasing hydrophilicity and metabolic stability .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., target compound and CAS 380610-68-4) improve water solubility compared to free bases, facilitating formulation in liquid dosage forms .

Applications and Research Trends :

- Chloro-substituted pyrimidines (e.g., 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine) are preferred in cross-coupling reactions for synthesizing complex heterocycles .

- Fused-ring systems (e.g., pyrrolo-pyrimidine in CAS 1329673-44-0) exhibit enhanced binding to ATP pockets in kinases, making them candidates for anticancer therapies .

Biological Activity

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

The compound features a pyrimidine core with a piperidine moiety , which suggests a diverse range of biological activities. Its structure allows it to interact with various molecular targets, potentially influencing enzymatic and receptor-mediated pathways.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving β-diketones and amidines.

- Introduction of the Piperidine Moiety : A nucleophilic substitution reaction incorporates 4-methylpiperidine.

- Hydrochloride Formation : The final step converts the free base into its dihydrochloride salt by treatment with hydrochloric acid.

The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrimidine ring may mimic nucleobases, potentially interfering with DNA or RNA processes, while the piperidine moiety could interact with neurotransmitter receptors or ion channels.

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol exhibit significant antimicrobial activity:

- Antifungal and Antibacterial Activities : Studies have shown that derivatives containing the piperidine structure can enhance lipid solubility, leading to improved absorption and stronger in vitro antifungal and antibacterial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For instance, increasing lipid solubility enhances absorption rates, which is crucial for efficacy in therapeutic applications .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Core Structure | Notable Activities |

|---|---|---|

| 2-Aminopyrimidin-4-one | Pyrimidine | Antiviral and antitumor activities |

| 4-Methylpiperidine | Piperidine | Various chemical syntheses |

| 2-Diethylamino-6-methylpyrimidin-4-ol | Pyrimidine | Medicinal applications |

This table highlights how the combination of both pyrimidine and piperidine rings in this compound may confer distinct biological activities not seen in simpler analogs.

Case Studies and Research Findings

- In vitro Studies : Research has shown that derivatives of this compound can inhibit various pathogens effectively, showcasing its potential as an antimicrobial agent.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties suggest that modifications enhancing solubility directly correlate with improved bioavailability and efficacy .

- Potential Therapeutic Applications : Due to its unique structure and biological activity, this compound may serve as a scaffold for developing new drugs targeting infectious diseases or possibly even cancer therapies.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by piperidine substitution. Key steps include:

- Nucleophilic substitution to introduce the 4-methylpiperidine group under alkaline conditions (e.g., NaOH in dichloromethane) .

- Hydrochloride salt formation via acid-base titration, using HCl gas or concentrated HCl in anhydrous solvents.

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) improves purity .

- Optimization : Adjust reaction temperature (40–60°C), stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine derivative), and catalyst (e.g., triethylamine for deprotonation) .

Q. Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50°C | Maximizes reaction rate without side products |

| Solvent | Dichloromethane/EtOH | Enhances solubility of intermediates |

| Reaction Time | 12–16 hours | Ensures complete substitution |

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Hygroscopic nature necessitates desiccants (silica gel) .

- Handling : Use gloves (nitrile), fume hoods, and protective eyewear. Avoid skin contact due to potential irritation .

- Stability : Monitor for discoloration or precipitate formation, which indicates hydrolysis or oxidation. Periodic HPLC analysis (C18 column, 254 nm) confirms integrity .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., pyrimidine H at δ 8.2–8.5 ppm, piperidine CH₃ at δ 1.2–1.4 ppm) .

- HPLC : Reverse-phase HPLC (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection (λ = 270 nm) assesses purity (>98%) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 296.2 (free base) and chloride adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours) .

- Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Validate with vehicle controls .

- Data Normalization : Include internal controls (e.g., β-galactosidase assays) to correct for plate-to-plate variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from multiple studies .

Q. What strategies are recommended for elucidating metabolic pathways and in vivo stability?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to trace excretion routes (urine vs. feces) and identify phase I/II metabolites .

- In Vivo PK Studies : Administer IV/oral doses in rodent models. Collect plasma samples at 0, 1, 4, 8, 24 hours for bioavailability calculations (AUC, Cₘₐₓ) .

Q. How can computational chemistry predict reactivity and biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Validate with crystal structures (PDB ID: 2JDO) .

- MD Simulations : GROMACS simulations (10 ns) assess stability of ligand-receptor complexes in solvated environments .

- QSAR Models : Train models with descriptors (logP, polar surface area) to predict IC₅₀ values against related targets .

Key Notes for Experimental Design

- Contradiction Analysis : Always replicate conflicting studies under identical conditions before drawing conclusions .

- Advanced Purification : Consider preparative HPLC for isolating trace metabolites or degradation products .

- Safety Protocols : Adhere to H303/H313/H333 hazard statements (avoid inhalation/ingestion) and use P264/P280 protective measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.